![molecular formula C23H23N3O3 B2650417 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326926-25-3](/img/structure/B2650417.png)
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Oxadiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the substitution of different substituents based on the outcomes of 3D QSAR studies . The synthesized compounds are usually confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives have been found to exhibit various biological activities, which may be attributed to their chemical reactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the specific substituents attached to the oxadiazole ring .科学的研究の応用
Thermo-physical Properties
Research on 1,3,4-oxadiazole derivatives, including those with similar structural features, has explored their thermo-physical characteristics in different solvents. These studies involve the determination of density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters, offering insights into how structural modifications impact these properties (Godhani et al., 2013).
Antimicrobial Activities
Several studies have synthesized and evaluated the antibacterial and antifungal activities of compounds containing the 1,3,4-oxadiazole moiety. These compounds have shown varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as against fungal strains like Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Potential in Drug Development
The design and synthesis of derivatives with 1,3,4-oxadiazole and other related structures have been pursued for their potential anticancer properties. Some of these compounds have shown significant inhibitory activity against various tumor cell lines, suggesting their potential as drug candidates. Preliminary studies indicate that these compounds may affect key pathways in cancer cell proliferation and survival (Chou et al., 2010).
Anticonvulsant and Antimicrobial Properties
Other research focuses on the synthesis of thioxoquinazolinone derivatives, evaluating their anticonvulsant and antimicrobial activities. These studies highlight the potential of such compounds in developing treatments for convulsive disorders and infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
将来の方向性
特性
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-4-12-26-14-19(21(27)18-13-15(3)6-11-20(18)26)23-24-22(25-29-23)16-7-9-17(10-8-16)28-5-2/h6-11,13-14H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZCIFIMHLOICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)
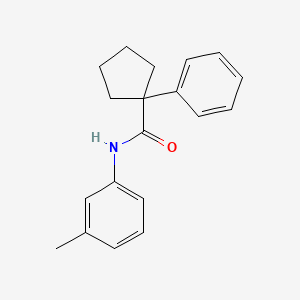
![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)
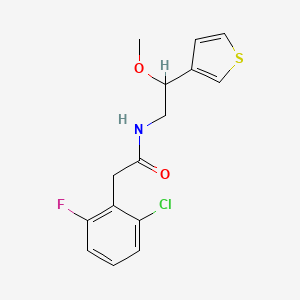
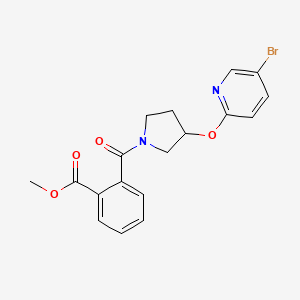
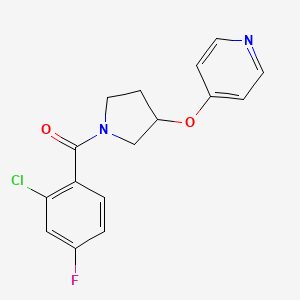
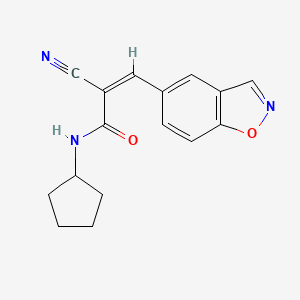

![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
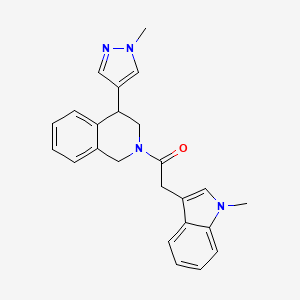
![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)
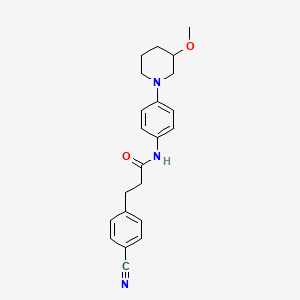
![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)